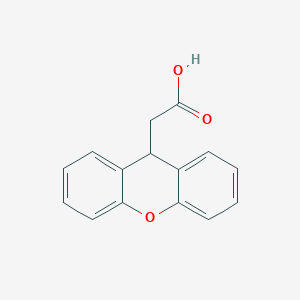

9H-xanthen-9-ylacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of xanthones and related compounds, including 9H-xanthen-9-ylacetic acid, involves various chemical strategies that exploit the tricyclic scaffold's reactivity. These methods range from classical approaches to innovative techniques designed to optimize yield and selectivity. Recent advances in the synthesis of xanthones highlight the importance of these compounds in drug discovery and optimization processes (Resende et al., 2020).

Molecular Structure Analysis

Xanthones possess a distinctive tricyclic structure comprising two benzene rings fused to a pyrone ring. This core structure can be functionalized at various positions to yield a multitude of derivatives, including 9H-xanthen-9-ylacetic acid. The molecular structure of xanthones is crucial for their biological activity, as the nature and position of substituents can significantly influence their pharmacological effects.

Chemical Reactions and Properties

Xanthones undergo a variety of chemical reactions, reflecting their versatile chemical nature. These reactions include substitutions, additions, and redox processes that enable the synthesis of complex derivatives. The chemical properties of xanthones, such as reactivity and stability, are influenced by the electron-rich nature of the pyrone moiety and the substituents attached to the tricyclic core.

Physical Properties Analysis

The physical properties of xanthones, including solubility, melting point, and crystallinity, are important for their application in drug formulation and delivery. The physical characteristics of these compounds can affect their bioavailability and therapeutic efficacy.

Chemical Properties Analysis

The chemical properties of xanthones, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, play a critical role in their biological activities. These properties are influenced by the xanthone core structure and the specific substituents present in derivatives like 9H-xanthen-9-ylacetic acid.

For a deeper understanding of the synthesis, molecular structure, chemical reactions, and properties of 9H-xanthen-9-ylacetic acid, and related compounds, the following references provide valuable insights:

- Resende, D., Durães, F., Maia, M., Sousa, E., & Pinto, M. (2020). Recent advances in the synthesis of xanthones and azaxanthones. Organic Chemistry Frontiers, 7, 3027-3066. Link.

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

- Xanthenes, including 9H-xanthene derivatives, are recognized for their versatility in medicinal chemistry due to the structural diversity achieved by substituting at the 9 position, affecting their chemical and biological properties. Syntheses of xanthenes from simple starting materials or modifications of related structures have been developed, with recent advancements in greener, metal-free procedures. Xanthene derivatives have shown a wide range of biological activities, such as neuroprotective, antitumor, and antimicrobial effects. However, pharmacokinetic properties and safety concerns need to be addressed for clinical evaluation (Maia et al., 2020).

Biological Activities and Applications

- The structural and biological diversity of xanthones, derivatives of 9H-xanthen-9-one, underscores their potential in medicinal chemistry. Xanthones have been described as "privileged structures" due to their broad spectrum of disease-modifying activities, which arise from their interactions with various biomolecules (Masters & Bräse, 2012).

- The anticancer potential of xanthones has been highlighted, with natural and synthetic derivatives being investigated for their efficacy in cancer treatment, addressing the limitations of current antitumor drugs in terms of toxicity and selectivity (Gul et al., 2022).

Photophysical and Material Science Applications

- The photophysical properties of 9H-xanthene derivatives have been explored for applications in organic light-emitting diodes (OLEDs), demonstrating their utility in emitting materials through thermally activated delayed fluorescence (TADF) and mechanochromic properties. These studies indicate the significant potential of xanthene derivatives in the development of advanced photonic and electronic materials (Nasiri et al., 2021).

Antagonistic Effects on LPAR6 in Hepatocellular Carcinoma

- 9-xanthenylacetic acid (XAA) derivatives have been identified as antagonists of lysophosphatidic acid receptor 6 (LPAR6), inhibiting the growth of hepatocellular carcinoma cells without toxicity. This suggests that modifying the alkyl group length of XAA derivatives can enhance their inhibitory action, offering a pathway for the development of novel cancer therapeutics (Gnocchi et al., 2021).

Wirkmechanismus

Target of Action

The primary target of 9H-xanthen-9-ylacetic acid, also known as 2-(9H-xanthen-9-yl)acetic acid, is the Lysophosphatidic Acid Receptor 6 (LPAR6) . LPAR6 is known to support the growth of hepatocellular carcinoma (HCC), a type of liver cancer .

Mode of Action

9H-xanthen-9-ylacetic acid acts as an antagonist to LPAR6 . This means it binds to LPAR6 and inhibits its function, thereby suppressing the growth of HCC .

Biochemical Pathways

The biosynthesis of xanthones, the class of compounds to which 9H-xanthen-9-ylacetic acid belongs, involves the shikimate and acetate pathways . These pathways originate in plastids and the endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3’,4,6-tetrahydroxybenzophenone, which is the central intermediate .

Result of Action

The antagonistic action of 9H-xanthen-9-ylacetic acid on LPAR6 results in the inhibition of HCC growth . This suggests that the compound could potentially be used in the treatment of HCC .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(9H-xanthen-9-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-15(17)9-12-10-5-1-3-7-13(10)18-14-8-4-2-6-11(12)14/h1-8,12H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWAHPQXFIMEOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356828 |

Source

|

| Record name | 9H-xanthen-9-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-xanthen-9-ylacetic acid | |

CAS RN |

1217-58-9 |

Source

|

| Record name | 9H-xanthen-9-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B72854.png)

![(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide](/img/structure/B72855.png)

![2-Azaspiro[4.4]nonane-1,3-dione](/img/structure/B72857.png)

![1-[4-(4-Aminophenyl)phenyl]ethanone](/img/structure/B72862.png)